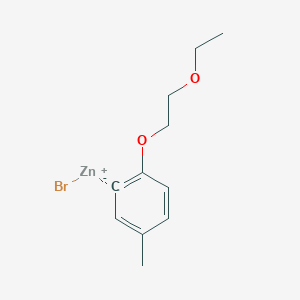
2-(2-Ethoxyethoxy)-5-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyethoxy)-5-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of the ethoxyethoxy group enhances its solubility and reactivity in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethoxy)-5-methylphenylzinc bromide typically involves the reaction of 2-(2-ethoxyethoxy)-5-methylbromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The general reaction scheme is as follows:
2-(2-ethoxyethoxy)-5-methylbromobenzene+Zn→2-(2-ethoxyethoxy)-5-methylphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired concentration and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)-5-methylphenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The compound readily participates in nucleophilic substitution reactions, particularly in cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions, with conditions typically involving mild temperatures and inert atmospheres.
Major Products
Oxidation: Phenols, quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds, depending on the coupling partner.
Scientific Research Applications
2-(2-Ethoxyethoxy)-5-methylphenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism by which 2-(2-ethoxyethoxy)-5-methylphenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound targets electrophilic centers in substrates, facilitating the formation of new carbon-carbon bonds. The ethoxyethoxy group enhances the stability and reactivity of the organozinc reagent, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxyethoxy)-5-fluorophenylmagnesium bromide
- 2-(2-Ethoxyethoxy)-5-methylphenylmagnesium bromide
- 2-(2-Ethoxyethoxy)phenylzinc bromide
Uniqueness
Compared to similar compounds, 2-(2-ethoxyethoxy)-5-methylphenylzinc bromide offers unique advantages in terms of reactivity and solubility. The presence of the ethoxyethoxy group enhances its solubility in organic solvents, while the methyl group provides additional steric and electronic effects that can influence the outcome of reactions. This makes it a versatile and valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C11H15BrO2Zn |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(2-ethoxyethoxy)-4-methylbenzene-6-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-3-12-8-9-13-11-6-4-10(2)5-7-11;;/h4-6H,3,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CLVQCQMVTQQPHD-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=[C-]C=C(C=C1)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


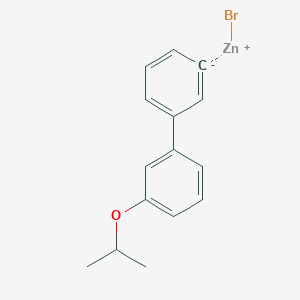
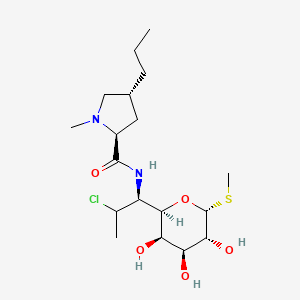

![4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14880629.png)


![3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)
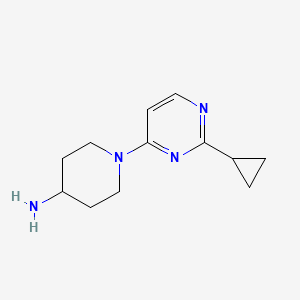


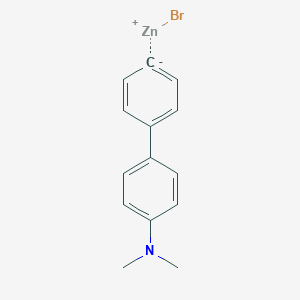
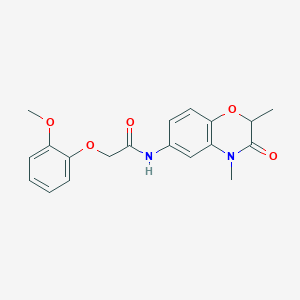
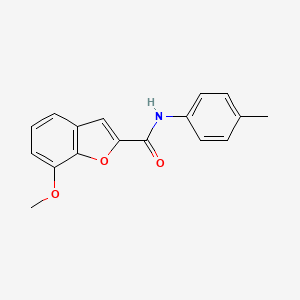
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14880666.png)
